molecular formula C12H34N6O8Pt2 B586100 Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate CAS No. 82398-34-3

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate

Cat. No.: B586100
CAS No.: 82398-34-3
M. Wt: 780.606
InChI Key: PTMQTUGVSQOYOU-NFPQPXRDSA-P
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate is a platinum-based compound known for its significant role as an impurity standard in pharmaceutical testing. It is closely related to oxaliplatin, a well-known chemotherapy drug. The compound has a molecular formula of C12H24N5O5Pt2+ and a molecular weight of 708.52 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate involves the reaction of platinum compounds with (1R,2R)-1,2-cyclohexanediamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired dimeric structure. The compound is sensitive to light and requires storage in an amber vial at -20°C under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and the use of specific solvents like methanol and water. The final product is purified and packaged under stringent conditions to maintain its stability and purity .

Chemical Reactions Analysis

Types of Reactions

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in ligand exchange reactions where the diaquo ligands are replaced by other ligands.

    Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include halide salts, amines, and other nucleophiles. The reactions are typically carried out in aqueous or methanolic solutions under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various platinum complexes with different ligands, while oxidation and reduction reactions can produce different oxidation states of the platinum center .

Scientific Research Applications

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate has several scientific research applications:

    Chemistry: Used as a reference standard in the analysis and quality control of platinum-based drugs.

    Biology: Studied for its interactions with biological molecules and potential biological activities.

    Medicine: Investigated for its role as an impurity in oxaliplatin formulations and its potential effects on drug efficacy and safety.

    Industry: Utilized in the development and testing of new platinum-based compounds and materials

Mechanism of Action

The mechanism of action of Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with DNA bases, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death. The compound’s molecular targets include DNA and various proteins involved in DNA repair and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate is unique due to its dimeric structure and specific ligand configuration. This uniqueness makes it an important reference standard for studying the impurities and degradation products of oxaliplatin and other platinum-based drugs .

Properties

CAS No.

82398-34-3

Molecular Formula

C12H34N6O8Pt2

Molecular Weight

780.606

IUPAC Name

dioxidanium;(1R,2R)-cyclohexane-1,2-diamine;platinum;dinitrate

InChI

InChI=1S/2C6H14N2.2NO3.2H2O.2Pt/c2*7-5-3-1-2-4-6(5)8;2*2-1(3)4;;;;/h2*5-6H,1-4,7-8H2;;;2*1H2;;/q;;2*-1;;;;/p+2/t2*5-,6-;;;;;;/m11....../s1

InChI Key

PTMQTUGVSQOYOU-NFPQPXRDSA-P

SMILES

C1CCC(C(C1)N)N.C1CCC(C(C1)N)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH3+].[OH3+].[Pt].[Pt]

Synonyms

(SP-4-2)-Di-oxobis[(1R,2R)-1,2-cyclohexanediamine-κN,κN’]diplatinum(2+) Dinitrate;  (SP-4-2)-Di-oxobis[(1R-trans)-1,2-cyclohexanediamine-N,N’]diplatinum(2+) Dinitrate; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.